molecular formula C9H9BrO3 B14020321 (2S)-2-(4-bromophenyl)-2-hydroxypropanoic acid

(2S)-2-(4-bromophenyl)-2-hydroxypropanoic acid

Cat. No.: B14020321
M. Wt: 245.07 g/mol
InChI Key: HGBGWLCEGRKHHJ-VIFPVBQESA-N
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Description

(2S)-2-(4-bromophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-bromophenyl)-2-hydroxypropanoic acid typically involves the bromination of 2-phenylpropanoic acid. One common method includes the use of bromine in an aqueous medium, which can be maintained under acidic, neutral, or alkaline conditions . The reaction proceeds with the selective bromination of the phenyl ring, yielding the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-bromophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a phenylpropanoic acid derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products

    Oxidation: Formation of 2-(4-bromophenyl)-2-oxopropanoic acid.

    Reduction: Formation of 2-phenylpropanoic acid.

    Substitution: Formation of 2-(4-aminophenyl)-2-hydroxypropanoic acid or 2-(4-hydroxyphenyl)-2-hydroxypropanoic acid.

Scientific Research Applications

(2S)-2-(4-bromophenyl)-2-hydroxypropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-(4-bromophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The bromine atom and hydroxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-2-hydroxypropanoic acid: Similar structure but with a chlorine atom instead of bromine.

    2-(4-fluorophenyl)-2-hydroxypropanoic acid: Contains a fluorine atom instead of bromine.

    2-(4-aminophenyl)-2-hydroxypropanoic acid: Features an amino group instead of bromine.

Uniqueness

(2S)-2-(4-bromophenyl)-2-hydroxypropanoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and can influence its interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

(2S)-2-(4-bromophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H9BrO3/c1-9(13,8(11)12)6-2-4-7(10)5-3-6/h2-5,13H,1H3,(H,11,12)/t9-/m0/s1

InChI Key

HGBGWLCEGRKHHJ-VIFPVBQESA-N

Isomeric SMILES

C[C@](C1=CC=C(C=C1)Br)(C(=O)O)O

Canonical SMILES

CC(C1=CC=C(C=C1)Br)(C(=O)O)O

Origin of Product

United States

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